molecular formula C10H20F3NO2 B1591247 Tetraethylammonium trifluoroacetate CAS No. 30093-29-9

Tetraethylammonium trifluoroacetate

Cat. No. B1591247
CAS RN: 30093-29-9
M. Wt: 243.27 g/mol
InChI Key: SBOOKGHQWGEWCB-UHFFFAOYSA-M
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Description

Tetraethylammonium trifluoroacetate (TEA-TFA) is an organic compound that is widely used in scientific research for its ability to facilitate chemical reactions and to increase the solubility of certain compounds. TEA-TFA is an anion-exchange reagent and is primarily used as a catalyst in organic synthesis. It is also used in biochemical and physiological studies due to its ability to act as an anion-exchange reagent.

Mechanism Of Action

Tetraethylammonium trifluoroacetate acts as an anion-exchange reagent by binding to anions in solution. It forms a complex with the anion, which allows it to be more easily separated from the other components of the solution. This process is known as anion exchange chromatography.

Biochemical And Physiological Effects

Tetraethylammonium trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been used to increase the solubility of certain compounds, to facilitate the formation of polymers, and to increase the rate of certain reactions. It has also been shown to have a positive effect on the stability of proteins and other biomolecules.

Advantages And Limitations For Lab Experiments

Tetraethylammonium trifluoroacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and use. It is also very stable and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not very soluble in water, and it can be toxic if handled improperly.

Future Directions

There are several potential future directions for the use of Tetraethylammonium trifluoroacetate in scientific research. One potential application is in the field of drug delivery, where Tetraethylammonium trifluoroacetate can be used to increase the solubility of drugs and to facilitate their delivery to target tissues. It could also be used to develop new synthetic methods for the preparation of complex molecules, as well as to improve the efficiency of existing methods. Additionally, Tetraethylammonium trifluoroacetate could be used to develop new methods for the separation and purification of proteins, carbohydrates, and other biomolecules. Finally, Tetraethylammonium trifluoroacetate could be used to develop new methods for the synthesis of peptides, oligonucleotides, and other small molecules.

Scientific Research Applications

Tetraethylammonium trifluoroacetate has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis for the preparation of complex molecules and for the synthesis of polymers. It is also used in biochemical and physiological studies as an anion-exchange reagent. It can be used to separate and purify proteins, carbohydrates, and other biomolecules. It is also used in the synthesis of peptides, oligonucleotides, and other small molecules.

properties

IUPAC Name

tetraethylazanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOOKGHQWGEWCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583682
Record name N,N,N-Triethylethanaminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium trifluoroacetate

CAS RN

30093-29-9
Record name Ethanaminium, N,N,N-triethyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30093-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethylethanaminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Y Miyauchi, M Hojo, H Moriyama, Y Imai - Journal of the Chemical …, 1992 - pubs.rsc.org
… Tributylammonium trifluoroacetate (n-Bu,NHCF,CO,) and tributylammonium pentafluoropropionate (n-Bu,NHC,F,CO,), tetraethylammonium trifluoroacetate (Et4NCF3C0,) and …
Number of citations: 34 pubs.rsc.org
WJ Schlientz, Y Lavender, N Welcman, RB King… - Journal of …, 1971 - Elsevier
… Tetraethylammonium trifluoroacetate was prepared by neutralization ofa 10 % aqueous … The reaction between tetraethylammonium trifluoroacetate and hexacarbonyltungsten to …
Number of citations: 20 www.sciencedirect.com
R Matthessen - 2015 - lirias.kuleuven.be
… With tetraethylammonium trifluoroacetate both as electrolyte and reactant, 1,3-cyclohexadiene was converted to a dicarboxylate and diacetate product in a one-compartment setup. …
Number of citations: 0 lirias.kuleuven.be
C Baffert, H Chen, RH Crabtree, GW Brudvig… - Journal of …, 2001 - Elsevier
… In CH 3 CN containing either 0.1 M tetra-n-butylammonium perchlorate (Bu 4 NClO 4 ) or tetraethylammonium trifluoroacetate (Et 4 NCF 3 CO 2 ) as supporting electrolytes, the cyclic …
Number of citations: 18 www.sciencedirect.com
R Matthessen, J Fransaer, K Binnemans… - …, 2015 - Wiley Online Library
… Increasing the concentration of tetraethylammonium trifluoroacetate up to 0.15 mol dm −3 increased both the carboxylation and acetoxylation efficiency, through a better supply of …
KR Strom, JW Szostak - Journal of the American Chemical Society, 2022 - ACS Publications
… Titration experiments with tetraethylammonium trifluoroacetate showed no change in the 1 H … Similarly, a titration with tetraethylammonium trifluoroacetate preformed in the presence of …
Number of citations: 5 pubs.acs.org
P Dryjanski - Journal of molecular structure, 1989 - Elsevier
The effect of trifluoroacetates on the ND band of partly deuterated ethylenediamine has been investigated. Conclusions are drawn on metal cation solvation by ethylenediamine; a …
Number of citations: 3 www.sciencedirect.com
JW Jones, WS Bryant, AW Bosman… - The Journal of …, 2003 - ACS Publications
… of trifluoroacetate counteranions on the complexation, a model system consisting of BMP32C10 (11) complexed with 8-2PF 6 was titrated with tetraethylammonium trifluoroacetate (12-…
Number of citations: 81 pubs.acs.org
S Ramos, E Alcalde, G Doddi… - The Journal of …, 2002 - ACS Publications
… In a typical run, 5 μL of a 0.0073 M solution of 9H·2Pic was added to 3 mL of acetonitrile solution containg tetrabutylammonium chloride or tetraethylammonium trifluoroacetate at the …
Number of citations: 63 pubs.acs.org
N De Luca, A Wojcicki - Journal of Organometallic Chemistry, 1980 - Elsevier
The rates of the reaction of η 5 -C 5 H 5 Fe(CO) 2 R (R = alkyl and aryl) with CF 3 CO 2 H to give η 5 -C 5 H 5 Fe(CO) 2 OC(O)CF 3 and RH wre investigated in organic solvents, mostly …
Number of citations: 46 www.sciencedirect.com

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